molecular formula C14H9NO4 B019258 ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- CAS No. 101688-07-7

ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-

Cat. No. B019258
M. Wt: 255.22 g/mol
InChI Key: KNPMKNLEQSHSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanedione, 1-(2-nitronaphtho[2,1-b]furan-7-yl)-, also known as NITD-916, is a novel small molecule compound that has shown promising results in scientific research. It belongs to the class of furan-containing compounds and has a molecular weight of 331.3 g/mol.

Mechanism Of Action

The mechanism of action of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- binds to the active site of the RdRp and prevents the formation of the viral RNA. This results in the inhibition of viral replication and the subsequent reduction in viral load.

Biochemical And Physiological Effects

ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for the treatment of chronic viral infections.

Advantages And Limitations For Lab Experiments

One of the major advantages of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, which makes it a promising candidate for the development of broad-spectrum antiviral drugs. However, one of the limitations of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its relatively low potency compared to other antiviral drugs. This may limit its effectiveness in the treatment of certain viral infections.

Future Directions

There are several future directions for the development of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. One direction is the optimization of its potency and selectivity against viral RdRp. This may involve the modification of the compound structure or the identification of more potent analogs. Another direction is the development of combination therapies that involve ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and other antiviral drugs. This may enhance the effectiveness of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and reduce the likelihood of drug resistance. Finally, further studies are needed to evaluate the safety and efficacy of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- in clinical trials.
Conclusion:
In conclusion, ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is a novel small molecule compound with promising antiviral and anticancer properties. It has a broad-spectrum antiviral activity and minimal toxicity, making it an attractive candidate for the development of antiviral drugs. However, further studies are needed to optimize its potency and selectivity, develop combination therapies, and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves a four-step process. The first step involves the synthesis of 2-nitronaphthalene, which is then reacted with furan-2-carboxaldehyde in the presence of a base to form 2-nitronaphtho[2,1-b]furan. The second step involves the reduction of the nitro group to an amino group, which is then protected using a tert-butyloxycarbonyl (Boc) group. The third step involves the selective removal of the Boc group and the subsequent reaction with ethanedione to form ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, Zika virus, and yellow fever virus. In addition, it has shown promising results in the treatment of hepatitis C virus and influenza virus. ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

101688-07-7

Product Name

ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

1-(2-nitrobenzo[e][1]benzofuran-7-yl)ethanone

InChI

InChI=1S/C14H9NO4/c1-8(16)9-2-4-11-10(6-9)3-5-13-12(11)7-14(19-13)15(17)18/h2-7H,1H3

InChI Key

KNPMKNLEQSHSEL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-]

Other CAS RN

101688-07-7

synonyms

ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-

Origin of Product

United States

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